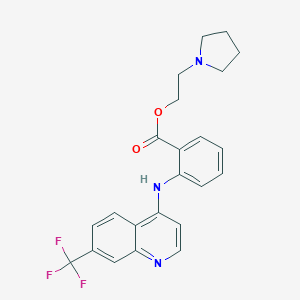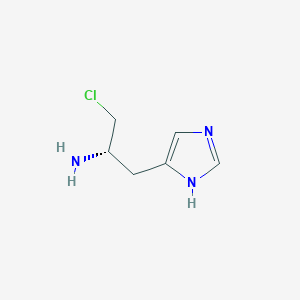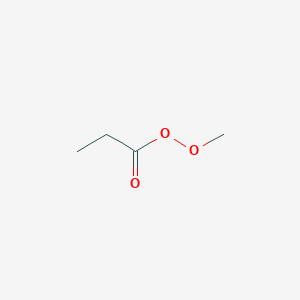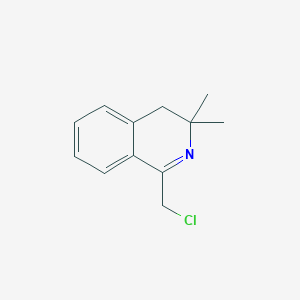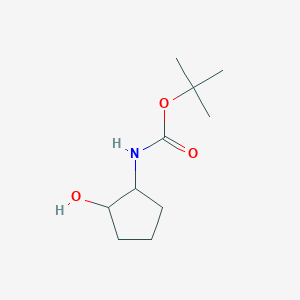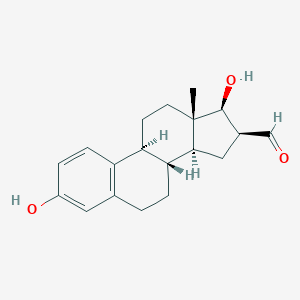
16-Formylestradiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-Formylestradiol (16-FE) is a synthetic estrogenic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
16-Formylestradiol exerts its effects through binding to estrogen receptors (ERs), particularly ERα and ERβ. It has been shown to have a higher binding affinity for ERβ than ERα. Once bound to ERs, 16-Formylestradiol can regulate gene expression, leading to its various physiological effects.
生化学的および生理学的効果
16-Formylestradiol has been shown to have various biochemical and physiological effects, including the regulation of gene expression, inhibition of cancer cell growth, reduction of inflammation, and neuroprotection. It has also been shown to regulate glucose metabolism and lipid metabolism.
実験室実験の利点と制限
One advantage of using 16-Formylestradiol in lab experiments is its high binding affinity for ERβ, which makes it a useful tool for studying the effects of ERβ activation. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
For 16-Formylestradiol research include further exploration of its potential therapeutic applications, including its effects on metabolic disorders, neurological disorders, and cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
16-Formylestradiol can be synthesized using various methods, including the Wessely-Moser rearrangement, the Pfitzinger reaction, and the Wittig reaction. The Wessely-Moser rearrangement involves the rearrangement of a 17-ketone group to a 16-formyl group using zinc and acetic acid. The Pfitzinger reaction involves the reaction of estrone with formic acid and acetic anhydride. The Wittig reaction involves the reaction of estrone with a phosphonium ylide to form the desired 16-formyl compound.
科学的研究の応用
16-Formylestradiol has been used in scientific research to study its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have shown that 16-Formylestradiol can inhibit the growth of breast cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 16-Formylestradiol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
150585-08-3 |
|---|---|
製品名 |
16-Formylestradiol |
分子式 |
C19H24O3 |
分子量 |
300.4 g/mol |
IUPAC名 |
(8R,9S,13S,14S,16S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carbaldehyde |
InChI |
InChI=1S/C19H24O3/c1-19-7-6-15-14-5-3-13(21)8-11(14)2-4-16(15)17(19)9-12(10-20)18(19)22/h3,5,8,10,12,15-18,21-22H,2,4,6-7,9H2,1H3/t12-,15-,16-,17+,18+,19+/m1/s1 |
InChIキー |
GQRLRYVNRMCWPQ-IEQBIMPXSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)C=O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(C2O)C=O)CCC4=C3C=CC(=C4)O |
正規SMILES |
CC12CCC3C(C1CC(C2O)C=O)CCC4=C3C=CC(=C4)O |
同義語 |
16-formylestradiol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



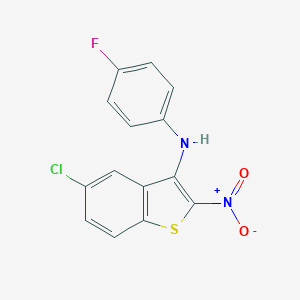
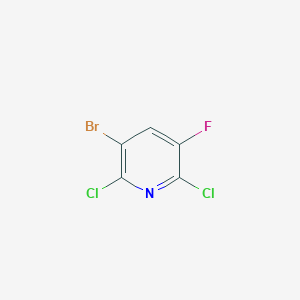
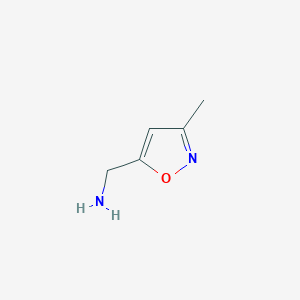
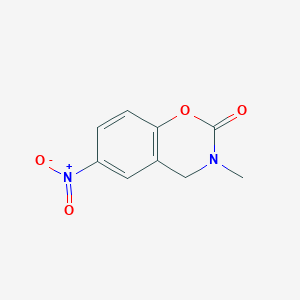
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)
![4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one](/img/structure/B119629.png)
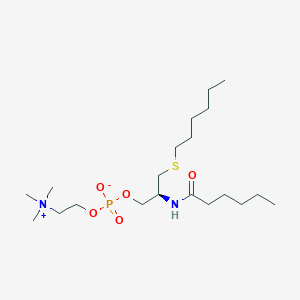
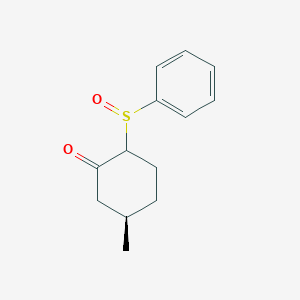
![[5'-13C]thymidine](/img/structure/B119643.png)
